ML-SA5
CAS No.: 2418670-70-7
Cat. No.: VC6221096
Molecular Formula: C19H24ClN3O4S2
Molecular Weight: 458.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2418670-70-7 |
---|---|
Molecular Formula | C19H24ClN3O4S2 |
Molecular Weight | 458.0 g/mol |
IUPAC Name | 1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide |
Standard InChI | InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3 |
Standard InChI Key | YPPWKTIVYUTTEH-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 |
Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 |
Introduction
Molecular and Pharmacological Characteristics of ML-SA5
Chemical Structure and Properties
ML-SA5 (CAS No. 2418670-70-7) is a sulfonamide derivative with the chemical formula and a molecular weight of 457.99 g/mol . Its structure includes a dimethylaminosulfonyl group linked to a chlorinated aromatic ring, enabling selective interaction with TRPML1 channels (Figure 1). The compound exhibits a predicted density of 1.395 g/cm³ and solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL (109.17 mM) .
Table 1: Physicochemical Properties of ML-SA5
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 457.99 g/mol | |
Solubility (DMSO) | 50 mg/mL | |
Storage Conditions | -20°C (powder), -80°C (solution) |
Mechanism of Action: TRPML1 Activation
TRPML1 is a lysosomal calcium channel integral to vesicular trafficking and autophagy. ML-SA5 binds to TRPML1 with an EC₅₀ of 285 ± 144 nM in dystrophin-deficient myoblasts, inducing lysosomal calcium release () . This release triggers transcription factor EB (TFEB) nuclear translocation, upregulating lysosomal biogenesis genes (e.g., LAMP1, CTSB) and enhancing lysosomal exocytosis . Concurrently, ML-SA5 disrupts autophagosome-lysosome fusion, increasing LC3-II levels and inhibiting autophagic flux .
Preclinical Efficacy in Disease Models
Muscular Dystrophy
In mdx mice (a Duchenne muscular dystrophy model), daily intraperitoneal ML-SA5 (2–5 mg/kg) reduced muscle necrosis by 70%, decreased centrally nucleated fibers, and improved treadmill performance . Serum creatine kinase (CK) levels, a marker of muscle damage, dropped significantly () . Mechanistically, ML-SA5 restored sarcolemma integrity via lysosomal exocytosis, delivering repair proteins like dysferlin to injury sites .
Table 2: Therapeutic Effects of ML-SA5 in mdx Mice
Parameter | Effect | Source |
---|---|---|
Muscle Necrosis | ↓ 70% | |
Centrally Nucleated Fibers | ↓ 50% | |
Serum CK Levels | ↓ 45% | |
Treadmill Performance | ↑ 2.5-fold |
Uranium-Induced Nephrotoxicity
ML-SA5 accelerated uranium (U) clearance in mice with acute nephrotoxicity, reducing renal U retention by 60% and improving kidney function markers (e.g., serum creatinine, BUN) . This effect was mediated by TRPML1-dependent lysosomal exocytosis, which expelled U-loaded vesicles into urine . Knockdown of TRPML1 or TFEB abolished these benefits, confirming target specificity .
Cancer Cytotoxicity
At 3 µM, ML-SA5 selectively killed MeWo and M12 melanoma cells but spared normal melanocytes . The cytotoxicity correlated with prolonged lysosomal calcium signaling, inducing mitochondrial dysfunction and apoptosis .
Parameter | Value | Source |
---|---|---|
Plasma Half-Life | 4.2 hours | |
Bioavailability | 68% | |
Lysosomal Accumulation | 10-fold higher |
Toxicity and Tolerability
Therapeutic Applications and Future Directions
Neurodegenerative Diseases
By promoting TFEB-driven autophagy, ML-SA5 could mitigate protein aggregates in Alzheimer’s and Parkinson’s diseases .
Clinical Translation Challenges
While preclinical data are promising, ML-SA5’s potency in human cells and long-term safety remain unvalidated. Phase I trials should assess dosing regimens and biomarker correlations (e.g., TFEB activation).
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